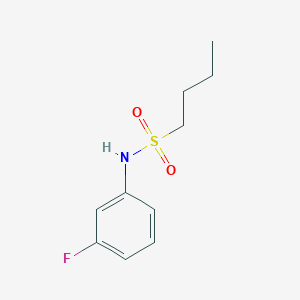

N-(3-fluorophenyl)butane-1-sulfonamide

Description

Properties

IUPAC Name |

N-(3-fluorophenyl)butane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO2S/c1-2-3-7-15(13,14)12-10-6-4-5-9(11)8-10/h4-6,8,12H,2-3,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRRSDKNMQGPUBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)NC1=CC(=CC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)butane-1-sulfonamide typically involves the reaction of 3-fluoroaniline with butane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The general reaction scheme is as follows:

3-fluoroaniline+butane-1-sulfonyl chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher efficiency and consistency in product quality. The use of automated systems also reduces the risk of human error and increases safety.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)butane-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-fluorophenyl)butane-1-sulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antimicrobial properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)butane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among sulfonamide derivatives include:

- Aryl Substituents: N-{3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl}-4,4,4-trifluorobutane-1-sulfonamide (): This compound has a trifluorobutane chain and a cyano-trifluoromethylphenoxy substituent. The trifluoromethyl group increases lipophilicity and may enhance target binding compared to the non-fluorinated butane chain in the target compound .

- Piperidinoethylesters of alkoxyphenylcarbamic acids (): These compounds demonstrate that alkyl chain length (6–8 carbons) maximizes inhibitory activity in photosynthesis, suggesting that butane (4 carbons) in the target compound may be suboptimal for certain applications .

Data Tables

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Table 2: Impact of Substituent Position on Activity

Q & A

Q. What are the standard synthetic routes for N-(3-fluorophenyl)butane-1-sulfonamide, and how is purity validated?

The synthesis typically involves sulfonylation of 3-fluoroaniline derivatives with butane-1-sulfonyl chloride under controlled conditions (e.g., inert atmosphere, low temperature). Key steps include optimizing reaction stoichiometry and monitoring pH to prevent side reactions. Purity is validated using HPLC (for quantitative analysis) and NMR spectroscopy (to confirm structural integrity and detect impurities) .

Q. How does this compound interact with bacterial targets?

The compound inhibits bacterial dihydropteroate synthase (DHPS) by mimicking para-aminobenzoic acid (PABA), disrupting folate synthesis. Experimental validation includes enzyme activity assays (measuring IC50) and competitive binding studies using radiolabeled substrates .

Q. What analytical techniques are critical for characterizing sulfonamide derivatives like this compound?

Essential techniques include:

- NMR spectroscopy (¹H/¹³C) for confirming substituent positions and hydrogen bonding.

- Mass spectrometry (MS) for molecular weight validation.

- X-ray crystallography (if crystals are obtainable) to resolve 3D conformations .

Advanced Research Questions

Q. How can contradictory data on biological activity across studies be systematically addressed?

Discrepancies may arise from assay conditions (e.g., pH, temperature) or impurity profiles. Resolve by:

Q. What strategies optimize the synthesis yield of this compound under varying conditions?

Use a Design of Experiments (DoE) approach to test variables:

- Temperature (e.g., 0–25°C for sulfonylation).

- Solvent polarity (acetonitrile vs. dichloromethane).

- Catalysts (e.g., pyridine for acid scavenging). Analyze results via multivariate regression to identify optimal parameters .

Q. How can structural modifications enhance target selectivity?

Leverage structure-activity relationship (SAR) principles:

- Introduce electron-withdrawing groups (e.g., -CF₃) to modulate binding affinity.

- Replace the butane chain with cyclic sulfonamides to improve metabolic stability. Validate using in silico docking (e.g., AutoDock) and in vitro binding assays .

Q. What methodologies resolve conflicting results in enzyme inhibition kinetics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.